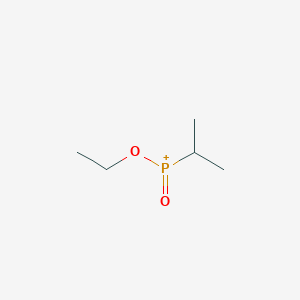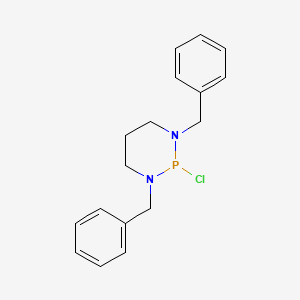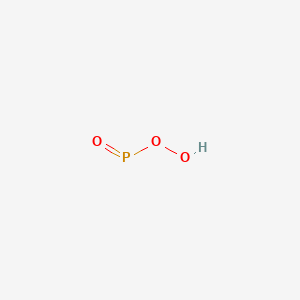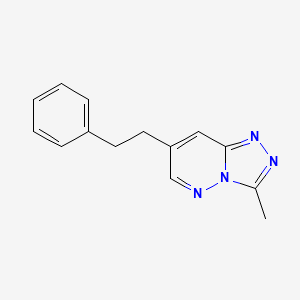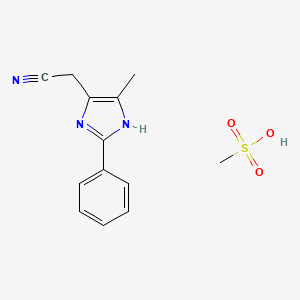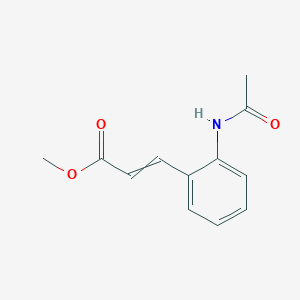
2,4,6,8-Tetramethylnon-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetramethylnon-1-ene is an organic compound with the molecular formula C₁₃H₂₆ and a molecular weight of 182.3455 g/mol It is a branched alkene, characterized by the presence of four methyl groups attached to a nonene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetramethylnon-1-ene can be achieved through several methods, including:
Alkylation of Alkenes: One common method involves the alkylation of alkenes using methylating agents under controlled conditions. This process typically requires a catalyst, such as a Lewis acid, to facilitate the reaction.
Hydroformylation: Another approach is the hydroformylation of alkenes, followed by hydrogenation and subsequent methylation. This method involves the use of transition metal catalysts, such as rhodium or cobalt complexes, under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6,8-Tetramethylnon-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alkene to the corresponding alkane using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as a halogen or hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Corresponding alkane
Substitution: Halogenated or hydroxylated derivatives
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetramethylnon-1-ene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetramethylnon-1-ene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
2,4,6,8-Tetramethylnon-1-ene can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-1-undecene: Similar structure but with a longer carbon chain.
2,4,6-Trimethyl-1-nonene: Lacks one methyl group compared to this compound.
2,4-Dimethyl-1-nonene: Contains fewer methyl groups, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
106935-15-3 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
2,4,6,8-tetramethylnon-1-ene |
InChI |
InChI=1S/C13H26/c1-10(2)7-12(5)9-13(6)8-11(3)4/h11-13H,1,7-9H2,2-6H3 |
InChI-Schlüssel |
BFNVYURBIQQOLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CC(C)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
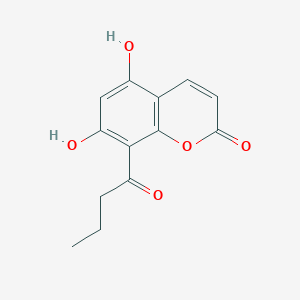
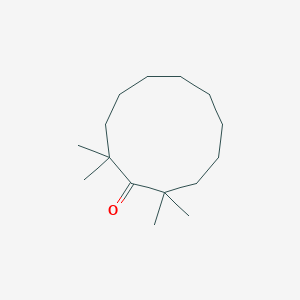
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)
